![molecular formula C29H24N4O4S B10861497 N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)
N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide
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Overview
Description
This compound is a benzo[h][1,6]naphthyridine derivative characterized by a methanesulfonamido substituent at the 4-position of the phenyl ring and a propenamide group at the 3-position of a 5-methylphenyl moiety. The benzo[h][1,6]naphthyridine core is a bicyclic heteroaromatic system, often associated with kinase inhibition or anticancer activity due to its structural similarity to purine bases . The methanesulfonamido group enhances solubility and bioavailability, while the propenamide moiety may confer reactivity for covalent binding to target proteins, a feature observed in acrylamide-based therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JS25 involves multiple steps, including the formation of covalent bonds with specific amino acid residues in the target protein. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these covalent bonds .
Industrial Production Methods
Industrial production of JS25 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
JS25 undergoes various chemical reactions, including:
Covalent Binding: JS25 forms covalent bonds with specific amino acid residues in the target protein, such as cysteine.
Oxidation and Reduction: These reactions may occur during the synthesis and degradation of JS25.
Common Reagents and Conditions
Common reagents used in the synthesis of JS25 include organic solvents, catalysts, and specific amino acid residues. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major product formed from the reactions involving JS25 is the covalently bound complex with the target protein, which inhibits the activity of BTK and other related kinases .
Scientific Research Applications
JS25 has a wide range of scientific research applications, including:
Mechanism of Action
JS25 exerts its effects by selectively inhibiting BTK through covalent binding to specific amino acid residues, such as cysteine. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival pathways. The molecular targets and pathways involved include the phospholipase-Cγ (PLCγ) pathway, Ca2+ mobilization, and NF-κB/MAP kinase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Compounds sharing the benzo[h][1,6]naphthyridine core but differing in substituents include:
- N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7): Features a cyclopentyl-propanamide group instead of the propenamide.
- N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (5) : Retains the hydroxamic acid motif but replaces the naphthyridine core with a phenylpropanamide. This structural shift alters target specificity, favoring metalloproteinase inhibition over kinase activity .
Functional Group Analogues
- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides: These compounds, synthesized via similar sulfanyl coupling reactions, exhibit thiazole and oxadiazole heterocycles. Their bioactivity focuses on antimicrobial rather than anticancer targets, highlighting the role of the naphthyridine core in kinase selectivity .
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) : Shares the sulfonamide-like group but lacks the propenamide. This compound demonstrates antioxidant properties (DPPH assay: IC₅₀ = 12 µM), suggesting that the propenamide’s electrophilic nature is critical for covalent target engagement .
Pharmacological and Physicochemical Comparisons
Key Findings:
- Electrophilic Reactivity : The propenamide group in the target compound enables covalent binding to cysteine residues in kinases, a mechanism absent in hydroxamic acid derivatives like compound 8 .
- Solubility vs. Bioactivity : The methanesulfonamido group improves aqueous solubility (logP = 2.1) compared to chlorophenyl derivatives (logP = 3.2), aligning with XGBoost-predicted solubility models (R² = 0.928) .
Methodological Advances in Compound Comparison
The ChemGPS-NP model, employed in antituberculosis research, offers a superior approach to traditional similarity-based screening by mapping compounds in multidimensional physicochemical space . For the target compound, this method could identify analogs with divergent structures but overlapping target profiles (e.g., kinase inhibitors with quinazoline cores), overcoming limitations of structural similarity alone.
Properties
Molecular Formula |
C29H24N4O4S |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H24N4O4S/c1-4-27(34)31-23-13-18(2)14-24(16-23)33-28(35)12-8-21-17-30-26-15-20(7-11-25(26)29(21)33)19-5-9-22(10-6-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |
InChI Key |
WPVJPKXENBARHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=C(C=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |
Origin of Product |
United States |
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